![molecular formula C12H17NS B13611478 2-[2-(Methylsulfanyl)phenyl]piperidine CAS No. 526182-90-1](/img/structure/B13611478.png)
2-[2-(Methylsulfanyl)phenyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Methylsulfanyl)phenyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the methylsulfanyl group attached to the phenyl ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)phenyl]piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Suzuki–Miyaura Coupling:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-[2-(Methylsulfanyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic or piperidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-[2-(Methylsulfanyl)phenyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 2-[2-(Methylsulfanyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to a biological response. The presence of the piperidine ring and the methylsulfanyl group can influence its binding affinity and specificity.
相似化合物的比较
2-[2-(Methylsulfanyl)phenyl]piperidine can be compared with other piperidine derivatives:
Piperidine: The parent compound, lacking the methylsulfanyl group.
2-Phenylpiperidine: Similar structure but without the methylsulfanyl group.
This compound: Unique due to the presence of the methylsulfanyl group, which can influence its chemical and biological properties.
The presence of the methylsulfanyl group in this compound makes it distinct from other piperidine derivatives, potentially enhancing its reactivity and biological activity.
属性
CAS 编号 |
526182-90-1 |
|---|---|
分子式 |
C12H17NS |
分子量 |
207.34 g/mol |
IUPAC 名称 |
2-(2-methylsulfanylphenyl)piperidine |
InChI |
InChI=1S/C12H17NS/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3 |
InChI 键 |
RNJZOAIKTCXGNG-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC=C1C2CCCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


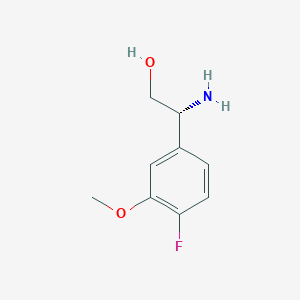
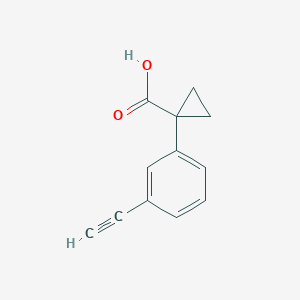

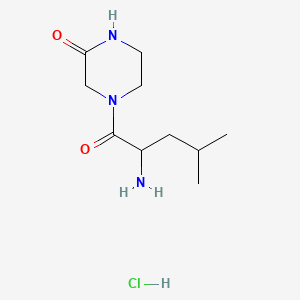
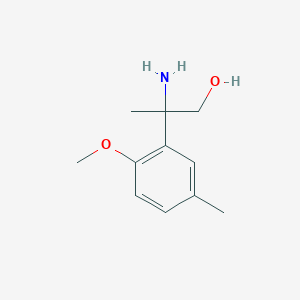
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)
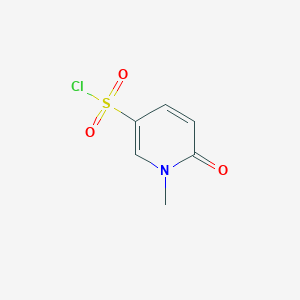
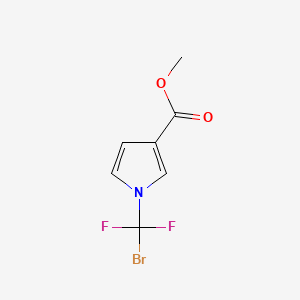
amine](/img/structure/B13611459.png)

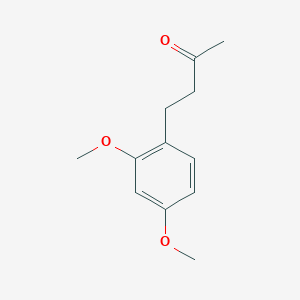
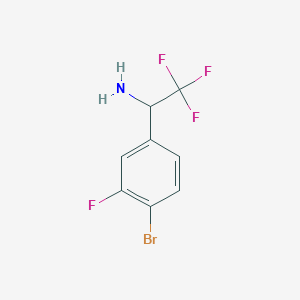
![6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)

